molecular formula C7H5IN2O2S B6254992 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 37162-47-3

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6254992
CAS RN: 37162-47-3
M. Wt: 308.1
InChI Key:
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Description

7-Iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione (BTD) is an important and widely studied compound in the field of organic chemistry. BTD is a heterocyclic compound containing an iodine atom as a substituent. It is a member of the benzothiadiazine family of compounds. BTD has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and drug development.

Scientific Research Applications

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has a wide range of applications in scientific research. It has been used in the synthesis of a variety of heterocyclic compounds, such as polythiadiazoles, polythiazoles, and polythiadiazines. In addition, 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has been used in the synthesis of drugs, such as anti-coagulants, anti-inflammatory agents, and anti-cancer drugs. 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has also been used in the synthesis of a variety of polymeric materials, such as polybenzothiazine and polybenzothiazole.

Mechanism of Action

The mechanism of action of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is not well understood. However, it is believed that the presence of the iodine atom in the 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione molecule may play an important role in its activity. It is thought that the presence of the iodine atom may increase the reactivity of the molecule, allowing it to interact with other molecules in a more efficient manner. In addition, the presence of the iodine atom may also increase the solubility of the molecule, allowing it to be more readily absorbed into the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione are not well understood. However, it is believed that 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may have a variety of effects on the body. It has been suggested that 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may have anti-inflammatory, anti-coagulant, and anti-cancer properties. In addition, 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has been shown to be toxic to certain types of bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The use of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione in laboratory experiments has several advantages. 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is relatively stable and can be synthesized in a relatively short amount of time. In addition, 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is relatively inexpensive and readily available. However, there are also some limitations to using 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione in laboratory experiments. 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is an irritant, and it is important to use appropriate safety measures when working with it. In addition, 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is toxic and should not be ingested.

Future Directions

There are a number of potential future directions for research into 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione. One potential direction is to further investigate the biochemical and physiological effects of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione. Another potential direction is to investigate the potential applications of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione in the synthesis of drugs and polymeric materials. Finally, further research into the mechanism of action of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione may help to elucidate its potential therapeutic applications.

Synthesis Methods

The synthesis of 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a relatively straightforward process that involves the reaction of 2-aminobenzothiazole and iodine in aqueous solution. The reaction proceeds in two steps, with the first step involving the formation of a diazonium salt, followed by the second step in which the diazonium salt is converted to the desired 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione product. The reaction is typically carried out at room temperature and is typically complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves the conversion of 2-aminobenzenesulfonamide to the target compound through a series of reactions.", "Starting Materials": [ "2-aminobenzenesulfonamide", "Iodine", "Sodium nitrite", "Sodium bisulfite", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Acetic anhydride", "Acetic acid", "Sodium acetate", "Sodium carbonate", "Water" ], "Reaction": [ "Step 1: Conversion of 2-aminobenzenesulfonamide to 2-nitrobenzenesulfonamide using nitrous acid", "Step 2: Reduction of 2-nitrobenzenesulfonamide to 2-aminobenzenesulfonamide using sodium bisulfite", "Step 3: Iodination of 2-aminobenzenesulfonamide using iodine and sulfuric acid to form 7-iodo-2-aminobenzenesulfonamide", "Step 4: Conversion of 7-iodo-2-aminobenzenesulfonamide to 7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione using hydrogen peroxide and acetic anhydride", "Step 5: Neutralization of the reaction mixture using sodium acetate and acetic acid", "Step 6: Filtration and washing of the product using water and sodium carbonate", "Step 7: Drying and purification of the product" ] }

CAS RN

37162-47-3

Product Name

7-iodo-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Molecular Formula

C7H5IN2O2S

Molecular Weight

308.1

Purity

95

Origin of Product

United States

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